(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl
CAS No.:
Cat. No.: VC13820819
Molecular Formula: C10H17Cl2N3
Molecular Weight: 250.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17Cl2N3 |
|---|---|
| Molecular Weight | 250.17 g/mol |
| IUPAC Name | N-[(3S)-piperidin-3-yl]pyridin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N3.2ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13);2*1H/t9-;;/m0../s1 |
| Standard InChI Key | IROWVMSFNPTOLE-WWPIYYJJSA-N |
| Isomeric SMILES | C1C[C@@H](CNC1)NC2=CC=CC=N2.Cl.Cl |
| SMILES | C1CC(CNC1)NC2=CC=CC=N2.Cl.Cl |
| Canonical SMILES | C1CC(CNC1)NC2=CC=CC=N2.Cl.Cl |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound consists of a piperidine ring linked via an amine group to a pyridine moiety. The piperidine ring adopts a chair conformation, with the S-configuration at the C3 position determining stereochemical specificity. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Key structural identifiers include:
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IUPAC Name: N-[(3S)-piperidin-3-yl]pyridin-2-amine dihydrochloride
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Canonical SMILES: C1CC@HNC2=CC=CC=N2.Cl.Cl
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InChIKey: IROWVMSFNPTOLE-KLQYNRQASA-N
Stereochemical Implications
The S-enantiomer’s spatial arrangement influences its interactions with chiral biological targets, such as enzymes or G protein-coupled receptors (GPCRs). Enantiomeric purity is critical, as demonstrated by the differential activity of (R)- vs. (S)-configured piperidine derivatives in modulating neurotransmitter systems .
Synthesis and Optimization Strategies
Alternative Synthetic Pathways
The MDPI synthesis of α-trifluoromethyl piperidines provides insights into modular strategies applicable to this compound:
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Reductive amination: Pyridine-2-amine derivatives react with piperidin-3-one under hydrogenation conditions (e.g., NaBH(OAc)₃) to form the piperidine ring .
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Ugi-type multicomponent reactions: Combine amines, aldehydes, and isocyanides to assemble complex piperidine frameworks in one pot .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high water solubility (>50 mg/mL), favoring formulation for intravenous or oral administration. The protonated amine groups (pKa ≈ 9–10 for piperidine; pKa ≈ 5 for pyridine) ensure stability across physiological pH ranges.
Spectroscopic Characterization
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¹H NMR (D₂O, 400 MHz): δ 8.15 (d, J = 5 Hz, 1H, pyridine-H), 7.75 (t, J = 7 Hz, 1H, pyridine-H), 7.45 (d, J = 8 Hz, 1H, pyridine-H), 3.95 (m, 1H, piperidine-H), 3.20 (m, 2H, piperidine-H), 2.85–2.60 (m, 4H, piperidine-H).
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ESI-MS: m/z 211.1 [M–2HCl+H]⁺ (calc. 211.14).
Therapeutic Applications and Preclinical Research
Neurological Disorders
Piperidine derivatives are explored for:
Oncology
Analogous compounds show antiproliferative effects in cancer cell lines, possibly through tubulin polymerization inhibition or topoisomerase II antagonism .
Future Directions
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Stereoselective synthesis: Develop scalable asymmetric routes to improve enantiomeric excess (>99% ee).
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Target deconvolution: Use proteomics or CRISPR screening to identify binding partners.
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ADMET profiling: Assess pharmacokinetics (Cmax, t₁/₂) and organ toxicity in rodent models.
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